molecular formula C20H16ClN3 B5660304 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5660304
M. Wt: 333.8 g/mol
InChI Key: FYJLGLXCRCDJHS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically in the development of targeted cancer therapies. It is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity . Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prominent therapeutic targets . The core pyrazolo[1,5-a]pyrimidine structure serves as a privileged framework in drug discovery due to its versatility and ability to be extensively functionalized. The specific substitution pattern on this compound—featuring a 4-chlorophenyl group at the 3-position and a phenyl group at the 7-position—is designed to optimize its interaction with the ATP-binding sites of various kinase targets . This molecular architecture allows it to act as a potential ATP-competitive inhibitor, disrupting the phosphorylation processes that drive cancer cell proliferation and survival . Pyrazolo[1,5-a]pyrimidine-based derivatives have demonstrated promising inhibitory effects against a range of critical kinases implicated in oncology, such as EGFR, B-Raf, and MEK . These targets are particularly relevant in aggressive cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural similarity of this scaffold to purine bases facilitates its binding to kinase domains, and ongoing structure-activity relationship (SAR) studies continue to explore how substitutions at various positions on the core can enhance selectivity, potency, and pharmacokinetic properties . This product is intended for research applications only, including but not limited to in vitro enzymatic assays, cell-based antiproliferative studies, and as a building block for the synthesis of novel investigational compounds . It is supplied for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-13-12-18(15-6-4-3-5-7-15)24-20(22-13)19(14(2)23-24)16-8-10-17(21)11-9-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJLGLXCRCDJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or reduce any present carbonyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[1,5-a]pyrimidine scaffold has been associated with various mechanisms of action against cancer cells:

  • Mechanism of Action : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxicity against multiple cancer cell lines. For instance, a study demonstrated that compounds based on this scaffold inhibited tumor growth and induced apoptosis in MCF-7 breast cancer cells. The inhibitory concentrations (IC50) for these compounds ranged from 0.3 to 24 µM, indicating potent activity against cancer cells .
  • Case Studies : A focused library of analogues derived from pyrazolo[1,5-a]pyrimidine was synthesized and tested for antitubercular activity. The best-performing compounds showed low cytotoxicity while maintaining efficacy against Mycobacterium tuberculosis, suggesting a dual role in treating both cancer and infectious diseases .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity:

  • Broad-Spectrum Activity : Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess antibacterial and antifungal properties. They have shown effectiveness against various pathogens, making them valuable candidates for developing new antimicrobial agents .
  • Research Findings : In vitro studies have confirmed that these compounds can inhibit the growth of bacteria and fungi at relatively low concentrations. This could lead to their application in treating infections resistant to conventional antibiotics .

Imaging Applications

In addition to therapeutic uses, 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine has potential applications in medical imaging:

  • Radiotracer Development : Modified versions of pyrazolo[1,5-a]pyrimidine have been explored as radiotracers for positron emission tomography (PET). These compounds showed promising biodistribution profiles in preliminary studies, indicating their potential for tumor imaging applications .
  • Biodistribution Studies : Initial experiments demonstrated that certain derivatives accumulate more in tumor tissues compared to traditional tracers like L-[18F]FET and [18F]FDG. However, challenges remain regarding their tumor-to-non-target ratios, necessitating further optimization for clinical applications .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity and resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
Target Compound 3-(4-ClPh), 2-Me, 5-Me, 7-Ph 363.84* Antitumor (IC₅₀: Not reported) -
7-(4-ClPh)-2-(PhNH)pyrazolo[1,5-a]pyrimidine (9) 7-(4-ClPh), 2-(PhNH) ~364.8 IC₅₀ = 63.2 µM (MCF-7 cells)
3-(4-ClPh)-5-Me-7-piperidinyl 3-(4-ClPh), 5-Me, 7-piperidinyl 326.83 Improved solubility vs. phenyl analogs
3-(4-ClPh)-7-(4-FPh)-2-(MeOCH₂) 3-(4-ClPh), 7-(4-FPh), 2-(MeOCH₂) 367.80 Enhanced lipophilicity (Cl/F synergy)
5-tert-butyl-3-(4-ClPh)-N-cyclopentyl 3-(4-ClPh), 5-tert-butyl, N-cyclopentyl ~380.3* Potential metabolic stability

*Calculated based on molecular formulas.

Key Observations:

  • Position 7 Modifications : Replacing the phenyl group with a piperidinyl group (as in ) reduces molecular weight and enhances solubility, critical for bioavailability.
  • Antitumor Activity: Compound 9 () demonstrates moderate activity against MCF-7 cells, suggesting that the 4-chlorophenyl group at position 7 synergizes with the phenylamino group at position 2.

Key Insights:

  • Antitumor Mechanisms : Compound 9 () activates caspase-3, indicating a pro-apoptotic pathway. The absence of similar data for the target compound highlights a research gap.
  • Anthelmintic Activity : Trifluoromethyl-substituted analogs (e.g., HF-00007 in ) show broad-spectrum activity, suggesting the CF₃ group enhances target binding.

Key Findings:

  • Regioselectivity : Multicomponent reactions () often face regioselectivity issues, requiring precise temperature and catalyst control.
  • High-Yield Routes : Trifluoromethyl-substituted derivatives () achieve >90% yield using PyBroP-mediated activation, demonstrating scalability.

Biological Activity

3-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17ClN4
  • Molecular Weight : 328.81 g/mol
  • CAS Number : 865658-25-9

The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus0.125
This compoundEscherichia coli0.062
This compoundPseudomonas aeruginosa0.25

These results indicate that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer properties of pyrazolo[1,5-a]pyrimidines have also been extensively studied. The compound has shown promising results in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The IC50 values for cell growth inhibition were found to be in the range of 0.3 to 24 µM across different cancer types.

Case Studies

  • MCF-7 Model :
    • The compound significantly inhibited tumor growth and induced apoptosis.
    • Mechanistic studies revealed that it affects cell cycle progression and promotes DNA fragmentation.
  • A549 Model :
    • Exhibited anti-proliferative effects with an IC50 value of approximately 10 µM.
    • Induced oxidative stress leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is closely linked to their structural features. Modifications at specific positions can enhance or reduce activity:

  • Substitution at C7 : Replacement with electron-donating groups (e.g., hydroxyl) generally increases antibacterial potency.
  • Dimethylamine Group : Presence at C2 and C5 positions has been associated with enhanced antibacterial activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and regioselectivity?

  • Methodological Answer : The compound can be synthesized via a one-pot ultrasound-assisted method using 5-methyl-4-phenyl-1H-pyrazol-3-amine and formylated precursors in aqueous medium with KHSO₄ as a catalyst. Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which generates localized high temperatures (~5000°C) and pressures (~1000 atm), accelerating reaction rates and improving yields (70–85%) . Regioselectivity is confirmed via X-ray crystallography (e.g., triclinic crystal system, space group P-1, R₁ = 0.0486) .

Q. How is the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives validated experimentally?

  • Methodological Answer : Structural confirmation requires multi-spectral analysis:

  • IR : Detection of NH₂ stretches (~3300–3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • NMR : ¹H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • X-ray crystallography : Determines bond lengths (e.g., N1–C2 = 1.33 Å, C3A–N8B = 1.44 Å) and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictory data in regioselectivity or biological activity across pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from substituent electronic effects or assay conditions. For example:

  • Regioselectivity : Compare X-ray data (e.g., bond fixation in pyrimidine rings) with DFT calculations to assess π-electron delocalization patterns .
  • Biological activity : Tissue-specific enzyme inhibition (e.g., PDE isoforms from heart vs. lung) requires Hansch analysis to correlate substituent hydrophobicity (logP) with IC₅₀ values .

Q. What strategies optimize the pharmacological profile of 3-(4-chlorophenyl)-substituted pyrazolo[1,5-a]pyrimidines for targeted therapies?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to enhance metabolic stability .
  • Pharmacokinetic tuning : Attach N,N-dimethylaminoethylamine side chains to improve blood-brain barrier permeability .
  • In vivo validation : Use xenograft models to assess antitumor efficacy (e.g., TRK kinase inhibition) .

Q. How do crystallographic parameters inform the design of pyrazolo[1,5-a]pyrimidine-based materials?

  • Methodological Answer : Crystal packing analysis (e.g., C-H⋯N hydrogen bonds, dihedral angles <15° between aryl and heterocyclic rings) guides the design of co-crystals or metal-organic frameworks (MOFs) . For example, isostructural cyclopenta[g]pyrazolo[1,5-a]pyrimidines exhibit consistent puckering amplitudes (Q = 0.3–0.5 Å) for predictable solid-state behavior .

Methodological Challenges

Q. What experimental approaches mitigate side reactions during pyrazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to suppress enolization of β-diketone precursors .
  • Catalyst optimization : Replace KHSO₄ with milder bases (e.g., piperidine) to reduce hydrolysis of sensitive intermediates .
  • Reaction monitoring : Employ LC-MS to detect byproducts (e.g., regioisomeric impurities) in real time .

Q. How can computational tools enhance the design of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to targets like TRK kinase (PDB: 6KCC) using AutoDock Vina .
  • QSAR modeling : Correlate Hammett σ values of substituents with logD (e.g., -Cl: σ = 0.23, logD = 2.1) .
  • ADMET prediction : Use SwissADME to optimize bioavailability (e.g., topological polar surface area <90 Ų) .

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